molecular formula C16H13N5O2S B5603354 methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate

methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate

Cat. No. B5603354
M. Wt: 339.4 g/mol
InChI Key: CPBAUKPBMVIBSC-GIJQJNRQSA-N
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Description

  • Methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate is a compound of interest in the field of organic and medicinal chemistry due to its structural complexity and potential applications.

Synthesis Analysis

  • The synthesis of related compounds involves multi-step reaction sequences. For example, 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, a related compound, is prepared through a sequence involving various aromatic aldehydes in the presence of acetic acid (Dave et al., 2007).

Molecular Structure Analysis

  • X-ray crystal structure analysis is a common method used for determining the molecular structure of such compounds. For instance, the crystal structure of a related compound was analyzed, revealing details about bond lengths, orientations, and molecular conformations (Moser et al., 2005).

Chemical Reactions and Properties

  • Compounds of this nature often undergo various chemical reactions, forming different derivatives with distinct properties. For instance, the synthesis of poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol and its polymer-metal complexes highlights the versatility in chemical reactions (Kaya et al., 2008).

Physical Properties Analysis

  • The physical properties, including thermal degradation and electrical conductivity, are often studied for such compounds. For instance, the oxidative polycondensation reaction used in the synthesis of poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol underlines the importance of such properties (Kaya et al., 2008).

Chemical Properties Analysis

  • Analyzing the chemical properties involves understanding the reactivity, stability, and interactions of the compound. For example, studies on related compounds like 4-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl) benzoic acid and its coordination polymers provide insights into chemical properties and potential applications (Du et al., 2016).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate has been utilized as a key precursor in the synthesis of various heterocyclic compounds. For example, it has been involved in the preparation of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazoles and their derivatives, which were further reacted to produce thiazolidinones and Mannich bases. These compounds were evaluated for their antimicrobial and antitubercular activities, highlighting the chemical versatility and potential therapeutic applications of the base compound (Dave et al., 2007).

Biological Evaluation

There's a significant interest in evaluating the biological activities of derivatives synthesized from this compound. For instance, studies have shown that these derivatives exhibit promising antimicrobial properties. The synthesis and in vitro evaluation of such compounds against bacterial cultures indicate their potential as novel antibacterial agents (Govori et al., 2014).

Corrosion Inhibition

Additionally, derivatives of this compound have been investigated for their application in corrosion inhibition. Schiff’s bases derived from pyridyl substituted triazoles, including compounds structurally related to the parent chemical, have demonstrated effective corrosion inhibition properties for mild steel in acidic solutions. This application is particularly relevant in the field of materials science, where preventing metal corrosion is of paramount importance (Ansari et al., 2014).

properties

IUPAC Name

methyl 4-[(E)-(3-pyridin-3-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c1-23-15(22)12-6-4-11(5-7-12)9-18-21-14(19-20-16(21)24)13-3-2-8-17-10-13/h2-10H,1H3,(H,20,24)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBAUKPBMVIBSC-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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